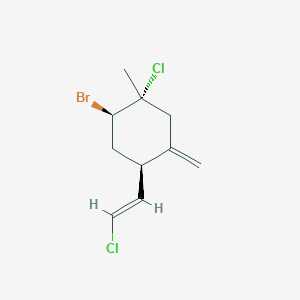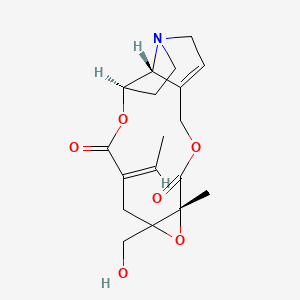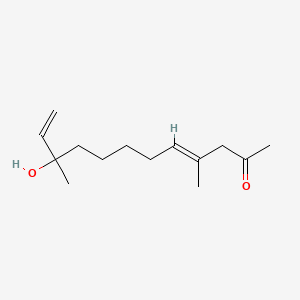![molecular formula C12H22NO10S3- B1236532 1-S-[(1Z)-5-(methylsulfinyl)-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1236532.png)
1-S-[(1Z)-5-(methylsulfinyl)-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glucoraphanin(1-) is a glucosinolate that is the conjugate base of glucoraphanin. It derives from a butylglucosinolate. It is a conjugate base of a glucoraphanin.
Aplicaciones Científicas De Investigación
Enzyme Inhibition Studies
1-S-[(1Z)-5-(methylsulfinyl)-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose derivatives have potential applications in studies of enzyme inhibition. Compounds in this category have shown promise in inhibiting glycosidases, which are enzymes that break down carbohydrates. For example, a thio analogue of n-propyl kojibioside has been synthesized specifically to evaluate its potential as a glucosidase inhibitor (Andrews & Pinto, 1995).
Synthesis of Novel Compounds
These derivatives are useful in the synthesis of a wide range of novel compounds. They have been involved in the creation of glycomimetics with anomeric sulfonates, sulfenamides, and sulfonamides, which possess unusual anomeric functionality (Knapp, Darout, & Amorelli, 2006). These compounds could be resistant or even inhibitory to normal enzymatic carbohydrate processing, making them valuable for various biochemical studies.
Polymer Synthesis
These compounds have been used in the polymer synthesis field. For instance, 1,2-O-Sulfinyl glucopyranose, a derivative, was used as a monomer for the synthesis of polysaccharide derivatives, leading to the formation of specific types of glucopyranan through cationic polymerization (Shetty, Koyama, & Nakano, 2016).
Molecular Modeling and Inhibitor Studies
These derivatives are also important in molecular modeling and the study of enzyme inhibitors. For example, 5-thio-D-glucopyranosylarylamines were synthesized and evaluated as inhibitors in the hydrolysis of maltose by glucoamylase, providing insights into ligand-enzyme interactions (Randell et al., 1999).
Cellular Transport Processes
Furthermore, these compounds are utilized in understanding cellular transport processes. One study indicated that 5-Thio-D-glucopyranose affects active and facilitated-diffusion transport processes, providing a useful tool in examining D-glucose biochemistry (Whistler & Lake, 1972).
Propiedades
Nombre del producto |
1-S-[(1Z)-5-(methylsulfinyl)-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose |
|---|---|
Fórmula molecular |
C12H22NO10S3- |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
[(Z)-[5-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpentylidene]amino] sulfate |
InChI |
InChI=1S/C12H23NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21)/p-1/b13-8-/t7-,9-,10+,11-,12+,25?/m1/s1 |
Clave InChI |
GMMLNKINDDUDCF-BYNGITTOSA-M |
SMILES isomérico |
CS(=O)CCCC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES canónico |
CS(=O)CCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-phenyl-N-[(E)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B1236451.png)


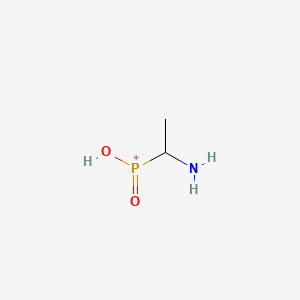

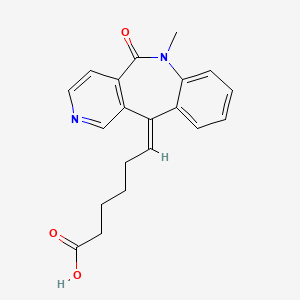
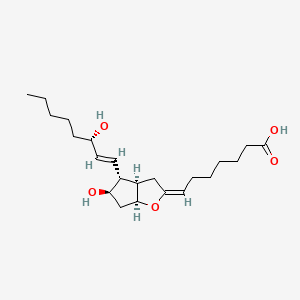
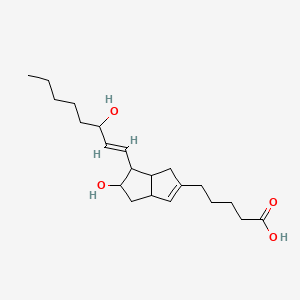
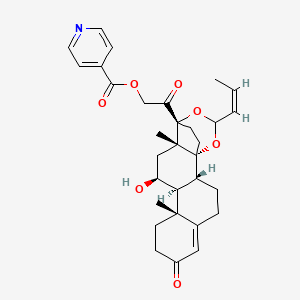
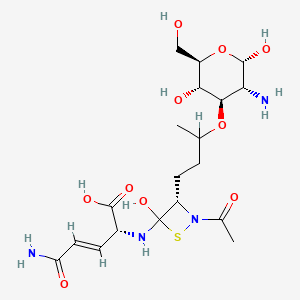
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(6R,10R,12S,14R)-3,12-dihydroxy-17-[(E,2S)-2-hydroxy-6-methyloct-5-en-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1236468.png)
